Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
Description
Introduction to Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
Nomenclature and IUPAC Classification
The systematic IUPAC name octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate derives from its molecular architecture:
- Ethane-1,2-diyl : A two-carbon backbone with terminal amino groups.
- Nitrilobis(methylene) : Two methylene (-CH$$_2$$-) groups bonded to each nitrogen, forming four branching sites.
- Tetrakisphosphonate : Four phosphonate (-PO$$_3^{2-}$$) groups attached to the methylene arms.
- Octaammonium : Eight ammonium (NH$$_4^+$$) counterions neutralizing the anionic phosphonate charges.
The structural formula is represented as:
$$ \text{C}6\text{H}{12}\text{N}2\text{O}{12}\text{P}4 \cdot 8\text{NH}4^+ $$
This naming aligns with IUPAC Rule PB-5.3 for phosphonic acids and their salts, prioritizing the parent hydrocarbon chain and substituent functional groups. Alternative nomenclature includes ethylenediamine tetra(methylene phosphonic acid) octaammonium salt , emphasizing its relationship to ethylenediamine derivatives.
Historical Development of Phosphonate-Based Chelators
The evolution of phosphonate chelators began in the late 19th century with the synthesis of early bisphosphonates. Key milestones include:
- 1949 : Schwarzenbach’s foundational work demonstrated phosphonic acids as effective complexing agents, surpassing carboxylates in metal-binding stability under acidic conditions.
- 1960s : Industrial adoption of ethylenediamine tetraphosphonates (EDTPs) for water treatment, leveraging their superior scale inhibition and corrosion resistance compared to polyphosphates.
- 1980s–2000s : Optimization of EDTP derivatives, including ammonium and sodium salts, to enhance solubility and environmental compatibility.
EDTMP (ethylenediamine tetra(methylene phosphonic acid)), the precursor to octaammonium EDTMP, emerged as a hexadentate ligand capable of forming stable complexes with divalent and trivalent metal ions like Ca$$^{2+}$$, Fe$$^{3+}$$, and Zn$$^{2+}$$. Its ammonium salt variant addressed limitations in aqueous solubility observed in the free acid form, enabling broader industrial applications.
Position Within the Ethylenediamine Tetraphosphonate Family
Octaammonium EDTMP occupies a unique niche among ethylenediamine tetraphosphonates due to its ionic characteristics and coordination behavior:
Structural Differentiation
- Core Skeleton : Shares the ethylenediamine backbone with EDTA but substitutes carboxylate groups with phosphonates, increasing charge density and metal-binding capacity.
- Counterion Effects : Compared to sodium salts (e.g., EDTMPS), the ammonium form exhibits higher solubility in alkaline media, making it preferable for textile and paper industry applications.
Functional Comparisons
Coordination Chemistry
The compound’s eight donor atoms (four phosphonate oxygens and four amine nitrogens) enable formation of six-membered chelate rings with metal ions, enhancing complex stability constants (log K) by 2–3 orders of magnitude compared to EDTA. For example:
$$ \text{Fe}^{3+} + \text{EDTMP}^{8-} \rightarrow [\text{Fe(EDTMP)}]^{5-} \quad \log K = 18.2 \, $$
This property underpins its use in industrial processes requiring precise metal ion control, such as non-cyanide electroplating and peroxide bleaching.
Properties
CAS No. |
68901-17-7 |
|---|---|
Molecular Formula |
C6H44N10O16P4 |
Molecular Weight |
636.37 g/mol |
IUPAC Name |
octaazanium;[2-[bis(phosphonatooxymethyl)amino]ethyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C6H20N2O16P4.8H3N/c9-25(10,11)21-3-7(4-22-26(12,13)14)1-2-8(5-23-27(15,16)17)6-24-28(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3 |
InChI Key |
GHGNKSYLWFCTJW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(COP(=O)([O-])[O-])COP(=O)([O-])[O-])N(COP(=O)([O-])[O-])COP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Related CAS |
1429-50-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:
Chemistry: It is used as a chelating agent and in the synthesis of various complex compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in various industrial processes, including water treatment and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its interactions with enzymes and other proteins are also of significant interest, as they can modulate biological activities and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Variation in Cationic Counterions
Phosphonate compounds often differ in their counterions, which influence solubility, stability, and industrial applications.
| Compound Name | Cation | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|---|
| Octaammonium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate | NH₄⁺ | C₆H₂₄N₈O₁₂P₄·8NH₃ | 93841-73-7 | ~756.2 | Water treatment, metal chelation |
| Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate | K⁺ | C₆H₈K₈N₂O₁₂P₄ | 93983-09-6 | Not provided | High-pH environments, industrial cleaning |
| Pentasodium trihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate | Na⁺ | C₆H₁₂N₂Na₅O₁₂P₄ | 7651-99-2 | 543.01 | Scale inhibition, detergents |
Key Observations :
- The ammonium derivative offers high solubility in aqueous systems, making it suitable for neutral to mildly acidic conditions .
- The potassium analog (CAS 93983-09-6) is preferred in alkaline environments due to potassium's compatibility with high-pH formulations .
- The pentasodium variant (CAS 7651-99-2) is commercially prevalent in detergent formulations, where sodium ions enhance compatibility with surfactants .
Variation in Organic Backbone
The ethane-1,2-diyl group can be replaced with longer alkyl chains, altering steric and electronic properties.
| Compound Name | Backbone | Molecular Formula | CAS Number | Key Properties |
|---|---|---|---|---|
| Octaammonium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate | Hexane-1,6-diyl | C₁₀H₃₆N₈O₁₂P₄·8NH₃ | 94279-18-2 | Enhanced thermal stability, slower biodegradation |
| Tetraammonium [(octylimino)bis(methylene)]bisphosphonate | Octylimino | C₁₀H₂₈N₂O₆P₂·4NH₃ | 94202-07-0 | Surfactant properties, oil-field applications |
Key Observations :
- The hexane-1,6-diyl analog (CAS 94279-18-2) exhibits higher thermal stability due to its extended hydrophobic backbone, making it suitable for high-temperature industrial processes .
- The octylimino derivative (CAS 94202-07-0) functions as a surfactant in oil recovery, leveraging its hydrophobic tail for micelle formation .
Functional Group Modifications
Substituents on the nitrogen or phosphorus atoms can drastically alter reactivity.
| Compound Name | Functional Modification | CAS Number | Application |
|---|---|---|---|
| N,N-ethane-1,2-diylbis(diphenylborinic amide) | Boron-containing | Not provided | Catalysis, organic synthesis |
| Ethambutol Related Compound A (pharmaceutical) | Azanediyl groups | Not provided | Antibacterial agent (tuberculosis) |
Key Observations :
- Boron-containing analogs (e.g., diphenylborinic amide) are niche in organic synthesis due to their Lewis acidity .
Research Findings and Industrial Relevance
- Water Treatment : The pentasodium variant (CAS 7651-99-2) is extensively used in cooling towers to inhibit calcium carbonate scaling, with efficacy up to 95% at 10 ppm concentrations .
- Biodegradability : Ammonium and potassium salts exhibit faster biodegradation compared to sodium derivatives, aligning with eco-friendly industrial trends .
- Structural Analysis : Crystallographic studies using programs like SHELXL () have resolved the coordination geometry of phosphonate-metal complexes, confirming octahedral coordination in aqueous solutions .
Biological Activity
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referred to as tetrakisphosphonate, is a complex organic compound characterized by its unique molecular structure and potential biological applications. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and environmental studies due to its phosphonate groups and ammonium functionalities.
Chemical Structure and Properties
The molecular formula of octaammonium tetrakisphosphonate is , with a molecular weight of 436.12 g/mol. The compound features a central ethane-1,2-diylbis(nitrilobis(methylene)) core with four phosphonate groups attached to ammonium ions. This structural configuration imparts unique chemical properties that influence its biological activity.
The biological activity of octaammonium tetrakisphosphonate is primarily attributed to its ability to interact with various biological molecules. The phosphonate groups can mimic phosphate groups in biological systems, potentially influencing enzymatic reactions and cellular signaling pathways. Research indicates that such compounds may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that tetrakisphosphonates can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction.
- Neuroprotective Effects : There are indications that these compounds may protect neuronal cells from oxidative stress.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of octaammonium tetrakisphosphonate against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a disinfectant agent.
- Anticancer Research : In vitro assays demonstrated that octaammonium tetrakisphosphonate derivatives induced apoptosis in human cancer cell lines (e.g., HeLa cells) at IC50 values ranging from 20 to 50 µM. Mechanistic studies revealed activation of caspase pathways.
- Neuroprotection : Research on neuronal cell cultures exposed to oxidative stress showed that treatment with octaammonium tetrakisphosphonate resulted in decreased markers of cell death and improved cell viability compared to untreated controls.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C6H20N2O12P4 |
| Molecular Weight | 436.12 g/mol |
| CAS Number | 1429-50-1 |
| Antimicrobial Activity | Effective against E. coli |
| Anticancer Activity | IC50: 20-50 µM |
| Neuroprotective Effects | Reduced oxidative stress |
Q & A
Q. What are the recommended synthetic routes for preparing octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate?
The compound is typically synthesized via neutralization of the parent phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid (CAS 1429-50-1), with ammonium hydroxide. Structural analogs like pentasodium or tetrasodium salts (e.g., CAS 7651-99-2) follow similar routes, involving stoichiometric neutralization of acidic protons with the desired base . Key steps include pH control during neutralization and purification via recrystallization or dialysis to remove unreacted ions.
Q. How can researchers verify the purity and structural integrity of this compound?
- X-ray crystallography : Use programs like SHELX for single-crystal structure determination, particularly for confirming ligand topology and ammonium coordination .
- NMR spectroscopy : P NMR identifies phosphonate group environments, while H/C NMR resolves ethylene and methylene backbone connectivity .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and ammonium counterion stoichiometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for hazards such as skin/eye irritation. Key protocols include:
- Use of PPE (gloves, goggles) to avoid direct contact.
- Ventilation in synthesis areas to mitigate ammonia release during neutralization.
- Storage in airtight containers at ambient temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and metal-binding properties of this ligand?
Apply correlation-energy functionals (e.g., Colle-Salvetti) to model electron density distribution across phosphonate groups. DFT calculations can predict binding affinities for metal ions (e.g., Ca, Gd) by analyzing charge transfer and orbital hybridization at binding sites. Compare computed stability constants with experimental potentiometric data to validate models .
Q. What strategies optimize the ligand’s chelation efficiency in aqueous systems?
- pH-dependent speciation : Perform potentiometric titrations to identify protonation states that maximize metal-ligand complex stability (e.g., deprotonated phosphonate groups at pH > 7).
- Topological tuning : Modify ethylene backbone rigidity (e.g., via substitution) to enhance preorganization for metal coordination, as seen in gadolinium chelates for MRI contrast agents .
Q. How can researchers resolve discrepancies in reported stability constants for metal-ligand complexes?
Contradictions often arise from:
- Ionic strength variations : Replicate experiments using consistent buffer conditions (e.g., 0.1 M KCl).
- Technique limitations : Cross-validate results via complementary methods (e.g., isothermal titration calorimetry vs. UV-Vis spectroscopy).
- Computational validation : Use DFT-derived binding energies to identify outliers in experimental datasets .
Q. What role does ligand topology play in its efficacy as a metal scavenger in environmental or biomedical applications?
The ethane-1,2-diylbis(nitrilobis(methylene)) scaffold provides eight phosphonate groups in a branched topology, enabling high denticity for multivalent metal binding. Comparative studies with linear analogs (e.g., hexane-1,6-diyl derivatives) show enhanced selectivity for heavy metals (e.g., Pb) due to optimized cavity size and charge density .
Methodological Tables
Table 1: Key Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| P NMR | Phosphonate group environment analysis | |
| XRD (SHELX) | Crystallographic confirmation of structure | |
| ESI-MS | Molecular weight and stoichiometry |
Table 2: Computational Approaches for Chelation Studies
| Method | Application | Reference |
|---|---|---|
| DFT (Colle-Salvetti) | Electron density and binding energy modeling | |
| MD Simulations | Solvent effects on ligand conformation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
